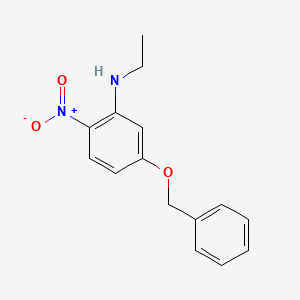

5-(Benzyloxy)-N-ethyl-2-nitroaniline

説明

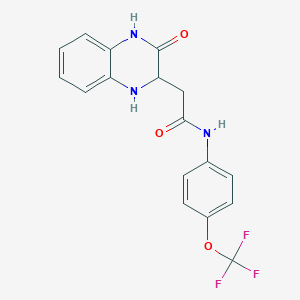

Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-N-ethyl-2-nitroaniline” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-N-ethyl-2-nitroaniline” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用

Synthesis and Chemical Reactivity

One area of application involves the synthesis of complex organic structures and the exploration of their reactivity. For instance, research on the direct observation of acyl nitroso species in solution by time-resolved IR spectroscopy provides insights into the reactivity of related nitro compounds in chemical reactions, which is crucial for understanding the behavior of 5-(Benzyloxy)-N-ethyl-2-nitroaniline in similar contexts (Cohen et al., 2003). Similarly, studies on the room-temperature negative differential resistance in nanoscale molecular junctions, utilizing active self-assembled monolayers containing nitroamine or nitro compounds, highlight the potential of such structures in electronic applications (Chen et al., 2000).

Sensor Development

Research into the development of sensitive probes for detecting specific ions or molecules showcases another application. For example, a spirooxazine derivative was explored as a highly sensitive cyanide sensor, demonstrating the utility of nitro-substituted compounds in enhancing the sensitivity and selectivity of chemical sensors (Zhu et al., 2012).

Antibacterial and Antifungal Activities

The synthesis and evaluation of novel 5-(nitro/bromo)-styryl-2-benzimidazoles for their in vitro anti-tubercular, anti-bacterial, and anti-fungal activities demonstrate the potential biomedical applications of nitro-substituted compounds. These compounds showed significant activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Shingalapur et al., 2009).

Material Science and Catalysis

The exploration of materials for electronic applications and the development of catalysts for chemical reactions are also significant. For instance, the synthesis of quinoxaline 1,4-dioxides from benzofuroxan on silica gel illustrates the utility of nitroaniline derivatives in synthesizing materials with specific electronic properties (Takabatake et al., 2005).

作用機序

Target of Action

Many organic compounds like “5-(Benzyloxy)-N-ethyl-2-nitroaniline” are used in organic synthesis reactions as intermediates or reagents. Their targets could be other organic compounds in a chemical reaction .

Mode of Action

The mode of action of such compounds often involves nucleophilic substitution, where a part of the molecule (a nucleophile) replaces another part of the molecule (an electrophile). For example, nitrogen can act as a nucleophile in reactions involving aldehydes and ketones .

Biochemical Pathways

In the context of organic synthesis, the term “biochemical pathways” refers to the series of reactions that the compound undergoes to transform from one form to another. These pathways can be complex and are determined by the chemical properties of the compound and the conditions of the reaction .

Action Environment

The action of “5-(Benzyloxy)-N-ethyl-2-nitroaniline” would be influenced by the environment in which it is used. Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and stability .

将来の方向性

特性

IUPAC Name |

N-ethyl-2-nitro-5-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-16-14-10-13(8-9-15(14)17(18)19)20-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDUNSVJPHEFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)

![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)

![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)